The following table consolidates the core quantitative data and experimental findings from the primary research study.
| Aspect | Description & Data |
|---|---|
| Discovery Context | Identified via a high-throughput screen (HTS) of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction [1]. |
| Screening Assay | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring disruption of binding between GST-Vif and a biotinylated A3G peptide [1]. |
| Antiviral Activity (in PBMCs) | IC₅₀: 1.37 μM against HIV-1Ba-L replication. TC₅₀: >100 μM. Therapeutic Index (TI₅₀): >73 [1]. | | Primary Mechanism | A3G-Dependent: Stabilizes cellular APOBEC3G (A3G) protein levels, increases its incorporation into virions, and augments its antiviral activity. Activity was confirmed to be A3G-dependent [1]. | | Secondary Mechanism | Pyrimidine Biosynthesis Inhibition: A known inhibitor of Dihydroorotate Dehydrogenase (DHODH). Antiviral activity and A3G stabilization were diminished by adding uridine or orotate (pyrimidine synthesis intermediates) [1]. | | Key Experimental Evidence | - TR-FRET dose-response assay confirmed compound activity [1].
For researchers seeking to replicate or understand the foundational studies, here are the methodologies for the key experiments cited.
TR-FRET High-Throughput Screening [1]
Cell-Based Antiviral Activity Assay [1]
Mechanism of Action Elucidation [1]
The diagram below, generated using DOT language, illustrates the proposed signaling pathway and mechanistic role of this compound in inhibiting HIV-1 replication.
This compound inhibits HIV via DHODH blockade, stabilizing A3G to suppress viral replication.
The initial characterization of this compound positioned it as a compelling host-directed antiviral (HDA) candidate. Its ability to stabilize a potent host restriction factor offers a potential strategy to combat viral escape. Future research directions based on these findings would logically involve:
Redoxal exerts its effects through two primary, interconnected biological pathways.
This compound is a characterized inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP)—a precursor for all pyrimidine nucleotides [1].
Kinetics of Inhibition: Studies on recombinant human and rat DHODH indicate that this compound exhibits a mixed-type inhibition pattern. This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic rate [2].
Quantitative Inhibition Data: | Parameter | Human DHODH | Rat DHODH | | :--- | :--- | :--- | | Kic (Competitive Inhibition Constant) | 402 nM | 116 nM | | Kiu (Uncompetitive Inhibition Constant) | 506 nM | 208 nM |
Source: [2]. The lower Kic and Kiu values for rat DHODH suggest species-specific differences in inhibitory potency.
Specificity: Importantly, in mitochondrial assays, this compound did not significantly inhibit NADH-induced respiration and had only a marginal effect on succinate-induced respiration. This indicates its effect is relatively specific to DHODH and does not broadly disrupt the mitochondrial electron transport chain at effective concentrations [2].
A high-throughput screen identified this compound as a compound that inhibits the interaction between the HIV-1 protein Vif and the host restriction factor APOBEC3G (A3G) [1]. This interaction is a critical antiviral axis:
The diagram below illustrates this core antiviral mechanism.
This compound inhibits Vif-A3G binding, stabilizing A3G and enabling its packaging into virions to block HIV-1 replication.
Research suggests that the two primary mechanisms are functionally linked. The antiviral activity of this compound and its stabilization of A3G were diminished when cells were treated with uridine or orotate, which are intermediates in the pyrimidine biosynthesis pathway [1]. This rescue experiment indicates that inhibition of de novo pyrimidine biosynthesis is upstream of A3G stabilization, suggesting that pyrimidine pool depletion or a related metabolic signal creates a cellular environment that favors the stabilization of A3G or enhances its antiviral function.
The following diagram integrates these findings into a unified signaling and metabolic pathway.
Proposed unified mechanism: this compound inhibits DHODH and disrupts Vif-A3G interaction; pyrimidine intermediate supplementation reverses A3G-mediated effects.
The table below summarizes quantitative findings from pivotal studies on this compound.
| Assay / Parameter | System | Finding / Value | Significance |
|---|---|---|---|
| TR-FRET HTS [1] | GST-Vif / Biotin-A3G peptide | Hit compound identified | Confirmed direct inhibitor of Vif:A3G protein-protein interaction. |
| Antiviral Activity (IC₅₀) [1] | Human PBMCs, HIV-1Ba-L | 1.37 μM | Potent inhibition of viral replication in primary cells. |
| Cytotoxicity (TC₅₀) [1] | Human PBMCs | >100 μM | High therapeutic index indicates low cytotoxicity at effective doses. |
| DHODH Inhibition (Kic) [2] | Recombinant Human Enzyme | 402 nM | Mixed-type, non-competitive inhibition with high potency. |
| Rescue Experiment [1] | PBMCs + Uridine/Orotate | Diminished antiviral activity | Links pyrimidine biosynthesis inhibition to A3G-dependent antiviral effect. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.
This assay was used to identify this compound as an inhibitor of the Vif-A3G interaction [1].
The dual mechanism of this compound positions it as a compelling lead compound for novel therapeutic strategies.
The table below summarizes the quantitative kinetic data for Redoxal's inhibition of dihydroorotate dehydrogenase (DHODH), as reported in the foundational study [1].
| Parameter | Human DHODH | Rat DHODH |
|---|---|---|
| Inhibition Mode | Non-competitive | Non-competitive |
| Competitive Inhibition Constant (Kic) | 402 nM | 116 nM |
| Uncompetitive Inhibition Constant (Kiu) | 506 nM | 208 nM |
The following methodology details how the kinetic parameters for this compound were established [1].
While this compound served as an important lead structure, recent research has focused on other compounds with potentially superior profiles. The table below compares key DHODH inhibitors.
| Inhibitor Name | Inhibition Mode | Key Context & Findings |
|---|---|---|
| This compound | Non-competitive [1] | Early lead structure; species-dependent potency (more potent against rat enzyme). |
| Teriflunomide | Competitive (with ubiquinone) [2] | FDA-approved for multiple sclerosis; used as a reference inhibitor in recent studies [2]. |
| Brequinar | Not fully specified | Classical inhibitor; clinical use limited by toxicity (e.g., myelosuppression) [3] [4]. |
| Compound 11 | Not fully specified | A 2025 novel inhibitor; superior broad-spectrum antiviral activity vs. Teriflunomide [2]. |
| NK-A 17E-233I | Pure/Partial Competitive (with DHO) [3] | A 2025 novel cancer therapy candidate; distinct binding mode from classical inhibitors [3]. |
| Meds433 | Not fully specified | A potent inhibitor; induces apoptosis and cell cycle arrest in leukemia cells [4]. |
DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition depletes the cellular pool of pyrimidine nucleotides, which is particularly detrimental to rapidly dividing cells like immune cells, cancer cells, or virus-infected cells [2] [3] [4]. The following diagram illustrates the mechanism of DHODH inhibition and its downstream effects on different cellular processes.
> The biochemical pathway of DHODH shows how inhibition blocks pyrimidine synthesis, affecting processes that rely on rapid nucleotide production.
Modern drug discovery, as seen in recent studies for compounds like NK-A 17E-233I [3] and Compound 11 [2], integrates computational and experimental methods. The following diagram outlines this multi-step process.
> A generalized modern workflow for discovering and validating new DHODH inhibitors, from initial screening to mechanistic studies.
Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) is identified as a lead structure for inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHOdehase; EC 1.3.99.11) [1] [2]. This enzyme is a recognized target for anti-proliferative, immunosuppressive, and anti-parasitic agents because it catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway [1].
The pattern of enzyme inhibition by this compound is distinct from other inhibitor classes, such as cinchoninic, isoxazol, and naphthoquinone derivatives [1]. Kinetic studies on the purified recombinant enzyme have determined that this compound acts as a non-competitive inhibitor [1] [2]. The table below summarizes the quantitative kinetic data for this compound's inhibition:
| Species | Inhibition Type | Kic (nM) | Kiu (nM) |
|---|---|---|---|
| Human DHOdehase | Non-competitive | 402 | 506 |
| Rat DHOdehase | Non-competitive | 116 | 208 |
Kic: competitive inhibition constant; Kiu: uncompetitive inhibition constant. In non-competitive inhibition, both constants are relevant as the inhibitor can bind to both the enzyme and the enzyme-substrate complex [1] [2].
A significant finding is that the characteristic species-related differences in inhibition found with other DHOdehase compounds are less pronounced with this compound, though they are still present, as evidenced by the different Kis for human and rat enzymes [1] [2].
The key findings on this compound's mechanism are primarily derived from in vitro kinetic studies using isolated systems.
The core mechanism of action was elucidated using purified recombinant human and rat DHOdehase [1] [2].
To assess the selectivity of this compound and rule out non-specific effects on mitochondrial function, its impact was tested on isolated mitochondria [1] [2].
The search for DHOdehase inhibitors is a active area in drug discovery, particularly because the enzyme's active site can vary significantly between species, offering a potential therapeutic window.
The following diagram illustrates the position of DHOdehase in pyrimidine synthesis and the site of this compound's action, integrating it into the broader context of mitochondrial function.
Diagram 1: this compound inhibits DHOdehase, a key enzyme in pyrimidine synthesis that also links to the mitochondrial electron transport chain.
This compound serves as an important lead compound for DHOdehase inhibition due to its potent, non-competitive mechanism and relatively selective action on mitochondrial respiration [1] [2]. Its distinct kinetic profile suggests it binds to a unique allosteric site on the enzyme.
For future research, the principles of Structure-Based Drug Design (SBDD) would be highly applicable [7]. Determining the high-resolution 3D structure of the this compound-DHOdehase complex could reveal the exact allosteric binding site. This knowledge would enable the rational design of next-generation inhibitors with improved potency, species selectivity (e.g., for anti-malarial applications), and optimized drug-like properties.
Redoxal is a synthetic inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. Its ability to stabilize A3G and exert antiviral activity is linked to this function.
The proposed mechanism, based on the search results, can be summarized as follows:
Figure 1: Proposed mechanism of this compound-induced APOBEC3G stabilization and antiviral activity. The depletion of pyrimidine intermediates, reversed by uridine/orotate treatment, is a key finding that links the inhibition of the biosynthesis pathway to increased A3G stability [1].
The following table summarizes the primary quantitative evidence for this compound's antiviral and A3G-stabilizing effects from the identified study [1]:
| Experimental Model | Key Finding | Quantitative Result | Implication |
|---|---|---|---|
| TR-FRET HTS | Identified as a hit inhibiting Vif:A3G interaction | N/A (Screening Assay) | This compound was initially identified for disrupting the core Vif-A3G protein complex. |
| Antiviral Activity (PBMCs) | Inhibition of HIV-1 replication | IC₅₀ = 1.37 μM | Confirmed potent, direct antiviral effect in primary cells. |
| Cytotoxicity (PBMCs) | Cell viability | TC₅₀ > 100 μM | Suggested a high therapeutic index (TC₅₀/IC₅₀). |
| Mechanism Rescue | Antiviral activity & A3G stabilization | Diminished by uridine/orotate | Linked A3G-dependent antiviral effect to pyrimidine biosynthesis inhibition. |
The foundational study used a multi-stage pipeline to identify and validate this compound. The high-level workflow is illustrated below, with detailed methodologies for key assays following.
Figure 2: High-level screening and validation workflow for identifying this compound as a Vif:A3G inhibitor and antiviral compound [1].
For future work, you might consider:
This compound is a non-competitive inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), and its inhibition pattern differs from other known inhibitor classes like cinchoninic, isoxazol, and naphthoquinone derivatives [1].
The table below summarizes the steady-state inhibition constants for this compound against human and rat DHODH:
| Enzyme Source | Kic (nM) | Kiu (nM) |
|---|---|---|
| Human DHODH | 402 | 506 |
| Rat DHODH | 116 | 208 |
Key Interpretation:
Available search results provide some methodological context and highlight the broader significance of DHODH inhibition.
Based on the search results and general biochemical principles, here are critical factors to consider when designing kinetic studies of DHODH inhibition:
The following diagram illustrates the catalytic cycle of the Family 2 DHODH enzyme and the postulated point of inhibition for this compound, based on its non-competitive mechanism.
The diagram shows the two distinct half-reactions of the DHODH catalytic cycle. This compound's non-competitive inhibition likely affects the oxidative half-reaction, where the reduced flavin (FMN) is re-oxidized by ubiquinone (CoQ) [1] [3].
The search results indicate that this compound is a well-characterized DHODH inhibitor, but its non-competitive mechanism and distinct binding pattern present opportunities for further research.
The table below summarizes the key experimental data and findings from the primary research on Redoxal [1].
| Parameter | Experimental Findings/Description |
|---|---|
| Primary Target/Mechanism | Inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis [1]. |
| Antiviral Mechanism | Augmentation of APOBEC3G (A3G) antiviral activity by stabilizing the A3G protein and increasing its incorporation into virions. Reported to be A3G-dependent [1]. |
| Rescue Experiment | Treatment with uridine or orotate (pyrimidine synthesis intermediates) diminished this compound-induced stabilization of A3G and its antiviral activity [1]. |
| Initial Screening | Identified from a library of 307,520 compounds in a TR-FRET screen for inhibitors of the HIV-1 Vif-A3G interaction [1]. |
| Cytotoxicity | The related compound Lomofungin, identified in the same screen, was not pursued further due to cytotoxicity. This compound was advanced for further study [1]. |
The original study proposed a mechanism of action for this compound based on a series of experiments. The workflow for validating this mechanism can be conceptualized as follows, integrating the key assays that were likely employed [1].
The diagram above illustrates the logical flow from initial discovery to mechanistic confirmation. The core discovery was that this compound inhibits Dihydroorotate Dehydrogenase (DHODH). By blocking this key enzyme in the de novo pyrimidine biosynthesis pathway, this compound creates a cellular pyrimidine deficit. This deficit, in turn, leads to the stabilization of the host restriction factor APOBEC3G (A3G) and increases its packaging into new viral particles. A3G then exerts its antiviral effect by causing hypermutations in the newly synthesized viral DNA. The key evidence for this mechanism is that adding back uridine or orotate (bypassing the DHODH block) reverses this compound's antiviral effects [1].
While a complete step-by-step protocol is not available in the search results, the key experiments from the foundational study can be reconstructed as follows [1].
1. Introduction Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, making it a valuable target for antiproliferative and immunosuppressive drugs [1]. Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) has been identified as a lead structure for DHODH inhibitors with a distinct inhibition mechanism compared to classic inhibitors like Brequinar or Teriflunomide [2] [1]. This document summarizes the key experimental protocols and kinetic data for characterizing this compound's inhibition of DHODH.
2. Key Experimental Findings and Data The table below summarizes quantitative data from foundational this compound studies.
| Parameter | Human DHODH | Rat DHODH | Experimental Model |
|---|---|---|---|
| Inhibition Constant (Kic) | 402 nM | 116 nM | Purified Recombinant Enzyme [2] |
| Inhibition Constant (Kiu) | 506 nM | 208 nM | Purified Recombinant Enzyme [2] |
| Inhibition Type | Non-competitive | Non-competitive | Kinetic Analysis [2] |
| Mitochondrial Respiration (NADH) | No inhibition | No inhibition | Isolated Mitochondria [2] |
| Mitochondrial Respiration (Succinate) | Marginal inhibition | Marginal inhibition | Isolated Mitochondria [2] |
| Antiviral Activity (HIV-1) | IC₅₀: 1.37 μM (in PBMCs) | Not Reported | Cell-Based Assay [3] |
3. Detailed Experimental Protocols Below are detailed methodologies for key experiments based on the search results.
This protocol determines the mechanism and potency of this compound's inhibition.
This protocol evaluates the functional cellular consequences of DHODH inhibition and confirms target specificity.
The diagram below illustrates the logical workflow for characterizing a DHODH inhibitor like this compound, from biochemical analysis to cellular validation.
The following diagram illustrates the non-competitive inhibition mechanism of this compound within its mitochondrial context, contrasting it with the normal enzymatic reaction.
To obtain more granular protocol details (e.g., exact buffer compositions, enzyme purification steps, or assay plate configurations), I suggest you:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful homogeneous assay technology that combines the sensitivity of fluorescence with time-resolved detection to minimize background interference. This technique has become indispensable in drug discovery for studying biomolecular interactions, including protein-protein interactions, enzyme activity, and cellular signaling pathways. TR-FRET operates on the principle of Förster Resonance Energy Transfer, where energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 10-100 Å) [1] [2]. The "time-resolved" aspect refers to the use of lanthanide fluorophores (europium or terbium cryptates/chelates) as donors, which exhibit long-lived fluorescence emissions (milliseconds) compared to traditional fluorophores (nanoseconds) [3]. This allows for a delay between excitation and measurement, during which short-lived background fluorescence decays, resulting in significantly improved signal-to-noise ratios [2] [3].
TR-FRET assays are particularly valuable for high-throughput screening (HTS) campaigns because they offer a homogeneous, mix-and-read format that requires no separation steps, making them amenable to automation and miniaturization [1] [4]. The ratiometric measurement of acceptor-to-donor emission corrects for well-to-well variability, while the time-resolved detection minimizes compound interference, a common challenge in HTS [4] [2]. These characteristics make TR-FRET especially suitable for identifying inhibitors of protein-protein interactions (PPIs), which have emerged as promising therapeutic targets but often pose challenges for conventional screening approaches [4] [5].
TR-FRET has been successfully implemented across diverse biological targets and pathways. The table below summarizes several specific applications documented in recent literature, highlighting the versatility and robustness of this technology platform.
Table 1: Key Applications of TR-FRET Screening in Biomedical Research
| Biological Target | TR-FRET Configuration | Application Purpose | Performance Metrics | Reference |
|---|---|---|---|---|
| UBC13-UEV1A (E2 Enzyme) | Tb-UB (Donor) + Fl-UB (Acceptor) | Identify inhibitors of K63-linked polyubiquitin chain formation | Z' > 0.7; ~5-fold signal window; 384/1536-well format | [1] |
| 14-3-3ζ/Bad Protein-Protein Interaction | Eu-14-3-3 (Donor) + Dy647-pS136-Bad (Acceptor) | Discover disruptors of 14-3-3/client protein interactions | Z' > 0.7; >20 signal-to-background ratio; 1536-well format | [4] |
| Keap1-Nrf2 Protein-Protein Interaction | Tb-anti-His (Donor) + FITC-Nrf2 peptide (Acceptor) | Identify Nrf2 activators via PPI inhibition | Z' = 0.82; high dynamic range; 5h stability | [6] |
| FAK-paxillin Protein-Protein Interaction | Not specified (TR-FRET format) | Identify inhibitors of FAT domain interactions | 384-well low volume; validated with 31,636 compounds | [5] |
The applications demonstrate how TR-FRET can be adapted to various target classes. For enzyme activity monitoring, as in the UBC13 ubiquitination assay, the technology directly measures product formation through the incorporation of labeled substrates into polymeric chains [1]. For protein-protein interactions, TR-FRET typically employs tag-specific labeling strategies (e.g., anti-His antibodies conjugated to lanthanides) to bring donor and acceptor into proximity when binding occurs [4] [6]. The robustness of these assays, evidenced by consistently excellent Z' factors (>0.7), confirms their suitability for high-throughput screening campaigns aiming to identify chemical probes or therapeutic candidates [1] [4] [6].
The development of a robust TR-FRET assay requires careful optimization of multiple parameters to achieve maximum signal-to-background ratio and reproducibility:
Donor-Acceptor Pair Selection: Choose appropriate FRET pairs based on spectral overlap and instrumentation capabilities. Common pairs include Eu cryptate/XL665 or d2 (for red emission) and Tb cryptate/fluorescein or GFP (for green emission) [3]. The Förster radius (R₀), typically 50-90 Å for common pairs, determines the effective distance range for energy transfer [7].
Labeling Strategy: Determine whether to use direct conjugation of fluorophores to biomolecules or indirect approaches utilizing tag-specific antibodies (e.g., anti-His-Eu for His-tagged proteins) [4] [6]. Direct conjugation provides more consistent stoichiometry but may require optimization to prevent interference with binding sites or activity.
Reagent Titration: Systematically titrate both donor- and acceptor-labeled components to identify the optimal concentration ratio that maximizes the FRET signal while minimizing background. For the UBC13 assay, a 15:1 ratio of Fl-Ub:Tb-Ub yielded the strongest signal [1]. Similarly, for the 14-3-3/Bad interaction, careful titration of Eu-14-3-3 and Dy647-pS136-Bad peptide was essential for achieving a robust assay [4].
Buffer Optimization: Identify the optimal buffer composition to maintain protein stability and activity while minimizing background. The UBC13 assay utilized 50 mM HEPES (pH 7.5) containing 0.005% Empigen BB and 0.1 mM DTT [1]. Additives such as BSA (0.1-1%) or detergents (e.g., 0.01-0.1% Tween-20) may reduce nonspecific binding.
Temporal Parameters: Establish optimal incubation time and temperature. The UBC13 assay demonstrated stable TR-FRET signals for at least 8 hours at room temperature, facilitating flexibility in screening workflows [1]. Time-resolved detection typically uses a delay time of 50-100 μs and measurement time of 100-400 μs after excitation [3].
The following protocol outlines a generalized procedure for TR-FRET-based screening, adaptable to various molecular targets:
Table 2: Step-by-Step TR-FRET Screening Protocol
| Step | Procedure | Parameters | Critical Notes |
|---|---|---|---|
| 1. Assay Preparation | Prepare assay buffer; dilute donor/acceptor-labeled molecules to working concentrations | 50 mM HEPES, pH 7.5, 0.005% Empigen BB, 0.1 mM DTT [1] | Maintain consistent temperature; avoid repeated freeze-thaw of reagents |
| 2. Compound Addition | Transfer compounds to assay plates (384 or 1536-well format) | 10-100 nL compound solution in DMSO; final DMSO ≤1% | Use controls: no inhibitor (high signal) and maximal inhibition (low signal) |
| 3. Protein/Reagent Addition | Add donor- and acceptor-labeled components to all wells | Donor: 1-10 nM; Acceptor: 10-100 nM [4] | Use automated dispensers for reproducibility in HTS |
| 4. Incubation | Allow binding/ enzymatic reaction to proceed | 30 min - 4 h at RT or 37°C [1] [6] | Protect from light; stable signal often maintained for hours [1] |
| 5. Plate Reading | Measure time-resolved fluorescence using compatible plate reader | Delay: 50-100 μs; Measurement: 100-400 μs [3] | Ensure proper wavelength settings for donor and acceptor emissions |
The workflow for a TR-FRET screening assay follows a logical sequence from reagent preparation through data acquisition, as visualized below:
To eliminate false positives and identify specific inhibitors, implement a counter-screen assay:
TR-FRET signals are expressed as a ratio of acceptor emission to donor emission, which normalizes for well-to-well variability and volume differences [2]. The standard calculation is:
FRET Ratio = (Acceptor Emission Intensity / Donor Emission Intensity) × 10,000
The multiplication factor (typically 10,000) is used to convenient scale the ratio values [3]. For the UBC13 assay, this ratiometric approach yielded a consistent 5-fold increase in the FRET signal in complete reactions compared to controls lacking key components [1]. This ratiometric measurement is crucial for reducing false positives in screening, as it corrects for quenching or compound fluorescence that would affect only one channel [4].
Assay quality and hit identification are critical components of successful screening campaigns:
Z' Factor Calculation: The Z' factor is a statistical parameter used to assess assay quality and robustness for HTS. It is calculated as: Z' = 1 - [3×(σp + σn) / |μp - μn|] where σp and σn are the standard deviations of positive and negative controls, and μp and μn are their means [1] [4]. A Z' factor > 0.5 indicates an excellent assay, with values > 0.7 considered superb [1] [4].
Hit Selection Criteria: Establish thresholds for identifying active compounds based on statistical significance. Common approaches include:
Orthogonal Validation: Confirm hits using alternative technologies such as surface plasmon resonance (SPR) or fluorescence polarization (FP) to eliminate technology-specific artifacts [5]. In the FAK-paxillin campaign, this multi-tiered approach identified 4 specific inhibitors from 31,636 compounds [5].
Several technical aspects require careful attention to ensure robust and reproducible TR-FRET results:
Plate Selection: Use black-walled, low-autofluorescence microplates to minimize background and optical cross-talk between wells [2]. Plates with minimal well-to-well variation are essential for achieving excellent Z' factors.
Liquid Handling: Employ automated liquid handlers with precision dispensers to ensure reproducible reagent addition, especially in miniaturized formats (384- or 1536-well) [1] [4]. Variations in DMSO concentration can significantly affect protein interactions, so maintain consistent DMSO levels across all wells (typically ≤1%).
Reader Compatibility: Verify that the plate reader is certified for TR-FRET measurements with appropriate filters, light sources, and time-resolved detection capabilities [3]. Regular calibration with reference compounds is recommended.
Reagent Stability: Lanthanide conjugates are generally stable, but photo-bleaching of organic acceptors can occur. Prepare fresh acceptor solutions frequently and protect from light during incubation [7].
Table 3: Troubleshooting Guide for TR-FRET Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low FRET Signal | Insufficient donor-acceptor proximity; suboptimal reagent ratios; improper instrument settings | Titrate donor:acceptor ratios; verify binding affinity; confirm reader settings and filter alignment |
| High Background | Nonspecific binding; compound interference; contaminated reagents | Optimize detergent concentrations; include control wells without key components; use time-resolved detection to minimize compound fluorescence |
| Poor Z' Factor | High variability; small signal window; edge effects | Use precision liquid handlers; optimize incubation time; include adequate controls; consider plate layout randomization |
| Inconsistent Results | Reagent degradation; temperature fluctuations; plate reader drift | Prepare fresh reagents; implement temperature control; regular reader maintenance and calibration |
TR-FRET technology represents a robust and versatile platform for high-throughput screening in drug discovery. Its unique combination of homogeneous format, ratiometric measurement, and reduced background interference makes it particularly valuable for challenging targets like protein-protein interactions. The applications summarized herein—from ubiquitination enzymes to various PPIs—demonstrate the broad utility of this method across different target classes [1] [4] [6].
The critical success factors for implementing TR-FRET screening include careful assay optimization, appropriate quality controls, and strategic counter-screening to identify specific inhibitors. When properly executed, TR-FRET assays can maintain excellent performance metrics (Z' > 0.7) even in highly miniaturized formats, enabling efficient screening of large compound collections [1] [4]. The integration of TR-FRET with orthogonal technologies like SPR provides a powerful workflow for validating hits and advancing them through the drug discovery pipeline [5].
As drug discovery increasingly focuses on challenging targets, including PPIs and allosteric regulatory sites, TR-FRET will continue to be an essential tool in the arsenal of screening technologies. Future directions may include more sensitive lanthanide complexes, additional fluorophore pairs with improved spectral properties, and further miniaturization to increase screening throughput while reducing reagent costs.
This compound (C₈H₆O₈S₂), a synthetic compound originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral agent with demonstrated activity against multiple viruses including HIV-1 and West Nile virus. As an essential enzyme in the de novo pyrimidine biosynthesis pathway, DHODH represents a critical cellular target whose inhibition disrupts nucleotide pools necessary for viral replication. This compound's unique chemical structure enables it to function as a redox-modulating compound that perturbs cellular metabolic pathways essential for viral propagation while simultaneously enhancing intrinsic antiviral defense mechanisms. [1]
The antiviral activity of this compound was initially discovered through a high-throughput screening approach targeting the HIV-1 Vif-A3G interaction, where it demonstrated significant inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 1.37 μM and minimal cytotoxicity (TC₅₀ >100 μM). This favorable therapeutic index (>73) distinguishes this compound from many conventional antiviral compounds and underscores its potential for further development. Beyond its direct antiviral effects, this compound represents a novel class of host-directed therapeutics that target cellular pathways co-opted by viruses, thereby potentially reducing the likelihood of viral resistance development—a significant limitation of direct-acting antivirals. [1] [2]
This compound exerts its antiviral activity through multiple complementary mechanisms that collectively disrupt viral replication cycles:
Inhibition of Pyrimidine Biosynthesis: this compound directly targets dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. By inhibiting this critical enzymatic step, this compound depletes cellular pools of uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), thereby limiting nucleotide substrates required for viral RNA and DNA synthesis. This mechanism is confirmed by the observation that supplementation with uridine or orotate—intermediates in pyrimidine synthesis—reverses this compound's antiviral effects and prevents A3G stabilization. [1]
Augmentation of APOBEC3G Antiviral Activity: In HIV-1 infection, this compound stabilizes cellular APOBEC3G (A3G) protein levels and enhances its incorporation into viral particles. A3G is a cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA during reverse transcription. This compound counteracts the HIV-1 Vif protein, which normally targets A3G for proteasomal degradation, thereby liberating A3G to exert its innate antiviral activity. This A3G-dependent restriction represents a primary mechanism for this compound's anti-HIV-1 activity. [3] [1]
Redox Modulation: As suggested by its name, this compound likely influences cellular redox homeostasis, potentially affecting redox-sensitive signaling pathways that viruses exploit for replication. Numerous viruses, including HIV-1, induce oxidative stress and glutathione depletion to create a cellular environment favorable for replication. By modulating the intracellular redox state, this compound may disrupt these viral strategies, though the precise redox mechanisms remain an area of active investigation. [4] [2]
The following diagram illustrates this compound's multifaceted antiviral mechanisms:
Diagram 1: this compound's Multifaceted Antiviral Mechanisms. This figure illustrates the primary pathways through which this compound exerts its antiviral effects, including DHODH inhibition, A3G stabilization, and redox modulation, ultimately disrupting multiple stages of viral replication.
This compound demonstrates potent antiviral activity against multiple virus families, with quantitative measurements revealing consistent efficacy across different experimental systems. The table below summarizes key antiviral activity data for this compound from published studies:
Table 1: Quantitative Antiviral Activity Profile of this compound
| Virus Target | Experimental System | IC₅₀ Value | TC₅₀ Value | Therapeutic Index | Key Mechanisms | Citation |
|---|---|---|---|---|---|---|
| HIV-1 | PBMC infection assay | 1.37 µM | >100 µM | >73 | A3G stabilization, pyrimidine biosynthesis inhibition | [1] |
| West Nile Virus | Not specified in available literature | Reported active | Not specified | Not specified | Pyrimidine biosynthesis inhibition (DHODH inhibition) | [1] |
| HIV-1 | Vif-A3G interaction TR-FRET assay | 12.3 µM (in vitro binding) | N/A | N/A | Direct inhibition of Vif-A3G protein interaction | [1] |
The favorable safety profile of this compound is demonstrated by its high TC₅₀ value (>100 µM) in PBMCs, significantly exceeding its effective antiviral concentrations. This wide therapeutic window (>73-fold) distinguishes it from many antiviral candidates and suggests potential for in vivo application. The cytotoxicity profile appears cell-type dependent, with generally lower toxicity observed in primary cells compared to transformed cell lines. [1]
4.1.1 Purpose To quantify the inhibitory activity of this compound against HIV-1 replication in primary peripheral blood mononuclear cells (PBMCs) through measurement of viral replication endpoints.
4.1.2 Materials
4.1.3 Procedure
4.1.4 Data Analysis
4.2.1 Purpose To evaluate the effect of this compound on the protein-protein interaction between HIV-1 Vif and the host restriction factor APOBEC3G using time-resolved fluorescence resonance energy transfer (TR-FRET).
4.2.2 Materials
4.2.3 Procedure
4.2.4 Data Analysis
4.3.1 Purpose To assess the effect of this compound on cellular APOBEC3G protein levels and virion incorporation in HIV-1 infected cells.
4.3.2 Materials
4.3.3 Procedure
4.3.4 Data Analysis
The following workflow diagram illustrates the key experimental approaches for evaluating this compound's antiviral activity:
Diagram 2: Experimental Workflow for this compound Antiviral Assessment. This figure outlines the key methodological approaches for evaluating this compound's antiviral properties, spanning from functional antiviral potency to specific mechanism-of-action analyses.
This compound represents a promising host-directed antiviral agent with potential applications in multiple therapeutic contexts. Its mechanism targeting cellular pathways rather than viral proteins suggests potential broad-spectrum activity against diverse viruses dependent on pyrimidine biosynthesis and potentially vulnerable to A3G-mediated restriction. This host-targeting approach may reduce the likelihood of viral resistance development, a significant limitation of direct-acting antivirals. [2] [1]
The dual activity of this compound—simultaneously inhibiting pyrimidine biosynthesis while enhancing intrinsic immunity via A3G—suggests potential for synergistic combinations with direct-acting antivirals. Such combinations could potentially enhance antiviral efficacy while allowing dose reduction of individual agents, potentially mitigating toxicity concerns. Future research should explore rational combination regimens with established antivirals to assess potential synergistic effects. [2]
The experimental protocols described for HIV-1 can be adapted for evaluating this compound activity against other viruses:
When adapting these protocols, virus-specific optimization may include adjusting:
This compound represents a promising antiviral candidate with a unique dual mechanism of action combining pyrimidine biosynthesis inhibition with enhancement of intrinsic immunity through A3G stabilization. The application notes and protocols provided herein offer comprehensive methodologies for evaluating its antiviral activity, mechanism of action, and potential therapeutic utility. The robust antiviral efficacy against HIV-1 (IC₅₀ = 1.37 μM) coupled with a favorable therapeutic index (>73) supports further investigation of this compound as a potential broad-spectrum antiviral agent. Future research directions should include expanded profiling against emerging viruses, detailed mechanistic studies on its redox-modulating properties, and in vivo pharmacokinetic and efficacy studies to advance its therapeutic development.
This compound is a promising compound identified through high-throughput screening as an inhibitor of the HIV Vif-A3G interaction, which plays a critical role in viral pathogenesis [1]. This compound exerts its effects through a dual mechanism: directly inhibiting the de novo pyrimidine biosynthesis pathway by targeting dihydroorotate dehydrogenase (DHODH), while simultaneously augmenting APOBEC3G (A3G) antiviral activity by stabilizing A3G protein levels [1]. The compound's unique mechanism of action makes it particularly valuable for studying immunometabolic pathways in immune cells, especially in the context of viral infection and immune cell biology.
Peripheral blood mononuclear cells (PBMCs) serve as an excellent model system for investigating this compound's mechanisms because they contain the relevant cell types (T-cells, B-cells, NK cells, and monocytes) that are affected by HIV infection and are crucial for adaptive immune responses. The study of immunometabolism in PBMCs provides critical insights into the dynamic interplay between cellular metabolism and immune function, which is disrupted in various disease states including viral infections, autoimmune disorders, and cancer [2]. Research utilizing PBMCs enables investigators to work with a readily accessible human tissue source that reflects the physiological state of the immune system, making findings highly translatable to clinical applications.
Table 1: Key Characteristics of this compound and Its Applications in PBMC Research
| Property | Description | Research Significance |
|---|---|---|
| Primary Target | Dihydroorotate dehydrogenase (DHODH) | Inhibits de novo pyrimidine biosynthesis, affecting cellular proliferation |
| Secondary Mechanism | Stabilizes APOBEC3G (A3G) protein | Enhances intrinsic antiviral defense against HIV |
| Cellular Effects | Reduces viral replication, modulates immune cell metabolism | Provides insights into metabolic requirements for immune function |
| Reversal Agent | Uridine or orotate supplementation | Allows for experimental control of pyrimidine biosynthesis pathway |
| Key Readouts | A3G protein levels, viral replication rates, metabolic parameters | Multi-faceted assessment of compound efficacy |
The comprehensive investigation of this compound effects in PBMCs follows a systematic workflow that begins with blood collection and culminates in data analysis. The diagram below illustrates the key stages in this process:
Blood Collection: Collect venous blood from healthy donors into sodium-heparin or EDTA tubes after obtaining informed consent following institutional guidelines [3]. Process samples within 6-24 hours of collection for optimal cell viability and function [4].
Density Gradient Centrifugation:
The timing of PBMC isolation after blood collection significantly impacts cell quality and functionality, particularly for specific applications:
Table 2: Effect of Delayed PBMC Isolation on Cell Quality and Function
| Parameter | Isolation ≤6 Hours | Isolation ≥20 Hours | Functional Consequences |
|---|---|---|---|
| Cell Yield | Baseline | Increased yield | Higher yield may include more debris or non-viable cells |
| NK Cell Viability | High (Reference) | Significantly reduced | Compromised innate immune responses |
| T Cell Viability | Maintained | Largely unaffected | Preserved adaptive immune capacity |
| Antibody-Dependent Cytotoxicity | Robust | Significantly impaired (p≤0.0001) | Reduced efficacy in killing target cells |
| Antibody-Dependent Phagocytosis | Normal | Impaired (p<0.0051) | Diminished phagocytic function |
| NK Cell Apoptosis | Lower (23.8±13.4%) | Higher (41.0±12.9%; p=0.0364) | Increased programmed cell death in NK population |
| Freeze-Thaw Resilience | High | Reduced recovery after thawing | Challenges for biobanking and long-term studies |
Table 3: Key Metabolic Parameters Derived from Extracellular Flux Analysis
| Parameter | Definition | Biological Significance | Expected Impact of this compound |
|---|---|---|---|
| Basal OCR | Oxygen consumption rate under baseline conditions | Represents energy demand for housekeeping functions | Decreased due to DHODH inhibition |
| ATP-linked OCR | OCR sensitive to oligomycin inhibition | Fraction of mitochondrial respiration dedicated to ATP production | Variable effect depending on compensatory mechanisms |
| Maximal OCR | OCR after FCCP uncoupling | Maximum respiratory capacity of the electron transport chain | Decreased due to impaired electron transport |
| Spare Respiratory Capacity | Difference between maximal and basal OCR | Bioenergetic reserve available for stress responses | Significantly reduced, indicating metabolic inflexibility |
| Basal ECAR | Extracellular acidification rate under baseline conditions | Primarily represents glycolytic lactate production | Potentially increased as compensatory mechanism |
| Glycolytic Capacity | ECAR after oligomycin inhibition | Maximum glycolytic output | May be enhanced as cells attempt to maintain energy production |
The experimental approaches outlined in these application notes enable comprehensive investigation of this compound's effects on PBMC metabolism and function. These protocols support diverse research applications including:
The integration of these methodologies provides a robust framework for advancing our understanding of immunometabolism and developing novel therapeutic strategies targeting metabolic pathways in immune cells.
The APOBEC3G (A3G)-Vif axis represents a promising therapeutic target for novel antiretroviral strategies. A3G is a cellular cytidine deaminase that exerts potent antiviral activity against HIV-1 by inducing G-to-A hypermutation in viral DNA through deamination-dependent and independent mechanisms [1] [2]. HIV-1 counteracts this innate defense through its Vif (viral infectivity factor) protein, which targets A3G for polyubiquitination and proteasomal degradation [2]. Disrupting this interaction to stabilize intracellular A3G levels offers an innovative approach to antiretroviral therapy by harnessing innate immunity.
Redoxal (1,2-dihydroxy-3,4-dioxocyclobutene), initially identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a compound of significant interest in this context [1]. DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition represents a novel mechanism for antiviral intervention. Through high-throughput screening of a 307,520-compound library using a TR-FRET assay, this compound was identified as disrupting the Vif-A3G interaction and subsequently demonstrated the ability to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of approximately 1.37 μM [1] [3]. These Application Notes and Protocols provide detailed methodologies for investigating this compound's mechanism of action and applications in HIV-1 research.
This compound exerts its antiviral effects through a dual mechanism that converges on enhancing A3G's antiviral potency. The compound primarily functions as an inhibitor of de novo pyrimidine biosynthesis by targeting DHODH, while simultaneously demonstrating the ability to disrupt Vif-A3G interaction based on TR-FRET screening data [1] [3].
The conceptual framework of this compound's mechanism can be visualized through the following pathway:
Figure 1: this compound exerts antiviral effects through dual mechanisms involving inhibition of pyrimidine biosynthesis and disruption of Vif-A3G interactions, ultimately enhancing A3G stability and virion incorporation.
The molecular consequences of this compound treatment include:
Critical evidence supporting this mechanism comes from rescue experiments, where supplementation with uridine or orotate (intermediates in pyrimidine synthesis) reversed both the A3G-stabilizing and antiviral effects of this compound [1] [3]. This demonstrates that this compound's activity is dependent on its inhibition of pyrimidine biosynthesis rather than solely on direct disruption of Vif-A3G binding.
Comprehensive profiling of this compound across multiple experimental systems provides insight into its potency and potential therapeutic utility. The following table summarizes key quantitative data from published studies:
Table 1: Antiviral Activity and Cytotoxicity Profile of this compound
| Assay System | IC₅₀ Value | TC₅₀ Value | Therapeutic Index | Reference |
|---|---|---|---|---|
| HIV-1Ba-L in PBMCs | 1.37 μM | >100 μM | >73 | [1] |
| Vif-A3G Interaction (TR-FRET) | ~5-10 μM* | N/A | N/A | [1] |
| DHODH Enzyme Inhibition | <10 μM* | N/A | N/A | [1] |
*Values estimated from dose-response curves in original publication N/A: Not applicable or not reported
The favorable therapeutic index (>73) observed in PBMCs suggests a potentially wide safety margin for research use, though comprehensive toxicity profiling in relevant model systems is recommended for specific applications [1].
Key mechanistic evidence supporting this compound's mode of action was generated through a series of well-designed experiments:
Table 2: Key Mechanistic Evidence for this compound Activity
| Experimental Approach | Key Finding | Interpretation | Reference |
|---|---|---|---|
| Uridine/Orotate Rescue | Reversal of A3G stabilization and antiviral activity | Confirms pyrimidine biosynthesis inhibition as primary mechanism | [1] [3] |
| A3G Knockdown Studies | Partial reduction of antiviral effect | Demonstrates A3G-dependent and independent mechanisms | [1] |
| Western Blot Analysis | Increased intracellular A3G and virion-incorporated A3G | Confirms stabilization and functional incorporation of A3G | [1] |
| Viral Mutation Analysis | Increased G→A hypermutation patterns | Validates functional activity of incorporated A3G | [1] |
The experimental data collectively demonstrate that this compound treatment results in dose-dependent stabilization of A3G protein levels, with approximately 3-5 fold increases observed at optimal concentrations in cell culture models [1]. This stabilization directly correlates with enhanced antiviral activity across diverse HIV-1 strains.
This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantitatively measures compound-mediated disruption of the Vif-A3G interaction in a high-throughput format [1].
This protocol evaluates the dose-dependent inhibition of HIV-1 replication in primary cells, providing physiologically relevant antiviral potency data [1].
This protocol measures This compound-induced stabilization of A3G protein levels in HIV-1 infected cells, connecting molecular effects to antiviral activity [1].
The experimental workflow for the key assays described above can be visualized as:
Figure 2: Integrated experimental workflow for comprehensive characterization of this compound's effects on A3G stabilization and antiviral activity.
This compound serves as an important chemical tool for investigating multiple biological processes and developing novel therapeutic strategies:
This compound represents a first-in-class chemical probe that stabilizes A3G through inhibition of pyrimidine biosynthesis and disruption of Vif-mediated degradation. The detailed protocols provided herein enable researchers to reliably evaluate its antiviral activity, mechanism of action, and potential research applications.
The unique dual mechanism of this compound—simultaneously targeting cellular metabolism and viral-host protein interactions—provides a compelling strategy for antiviral development. Future research directions should include structural optimization to improve potency and reduce potential cytotoxicity, investigation of activity against diverse HIV-1 clinical isolates, and exploration of potential effects on latent viral reservoirs.
This compound (C₈H₆O₆) is a synthetic compound that demonstrates potent antiviral activity against HIV-1 through a unique dual-mechanism approach that represents an emerging paradigm in host-directed antiviral therapy. Originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, this compound has been shown to exert its antiviral effects through both APOBEC3G-dependent and independent pathways [1] [2]. This combination of mechanisms makes it a promising candidate for development as a broad-spectrum antiviral agent, particularly given the challenges of drug resistance in conventional antiviral therapies that directly target viral proteins.
The primary antiviral mechanism of this compound centers on its ability to inhibit HIV-1 replication by stabilizing the cellular restriction factor APOBEC3G (A3G) and increasing its incorporation into viral particles [2]. A3G is a cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA, effectively compromising viral genetic integrity. HIV-1 counteracts this innate defense through its Vif protein, which targets A3G for proteasomal degradation. This compound disrupts this viral countermeasure by stabilizing A3G protein levels, thereby augmenting its innate antiviral activity [1]. The connection between DHODH inhibition and A3G stabilization represents a novel host-directed approach to antiviral therapy that could potentially overcome the rapid development of resistance observed with direct-acting antivirals.
The comprehensive assessment of this compound's antiviral effects involves a multi-tiered experimental approach that progresses from initial screening to mechanistic studies. The workflow begins with primary screening assays to identify compounds that inhibit the Vif-A3G interaction, followed by secondary validation in cell-based systems, and culminates in mechanistic studies to elucidate the precise molecular pathways involved [2]. This systematic approach ensures thorough characterization of both the compound's efficacy and its mechanism of action.
Table 1: Key Experimental Assays for this compound Antiviral Assessment
| Assay Type | Purpose | Key Readouts | System Used |
|---|---|---|---|
| TR-FRET | Identify Vif-A3G interaction inhibitors | FRET signal reduction | In vitro purified components |
| YFP-A3G Degradation | Assess effect on Vif-mediated A3G degradation | Fluorescence intensity | 293T cells |
| Antiviral Efficacy | Measure inhibition of HIV replication | IC₅₀ values | PBMCs |
| Cytotoxicity | Determine selective index | TC₅₀, TI₅₀ | PBMCs, cell lines |
| Metabolic Rescue | Confirm DHODH mechanism | Reversal of antiviral effect | PBMCs + uridine/orotate |
The experimental workflow follows a logical progression from target-based screening to functional validation, with each stage incorporating appropriate controls and counter-screens to verify specificity. Researchers should implement rigorous quality controls throughout, including reference compounds with known mechanisms, cell viability assessments, and replication across multiple donor samples where applicable to ensure reproducibility and translational relevance.
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay serves as a primary screen to identify compounds that disrupt the molecular interaction between HIV-1 Vif and the cellular restriction factor APOBEC3G [2]. This homogeneous assay format enables rapid screening of compound libraries under conditions that closely mimic the physiological interaction, with the advantage of being amenable to high-throughput implementation.
Prepare reaction mixture containing 10 nM GST-Vif, 50 nM biotinylated A3G peptide, 2 nM Europium-anti-GST, and 20 nM Streptavidin-Ulight in TR-FRET buffer.
Dispense 18 μL of reaction mixture into each well of 384-well plate.
Add 2 μL of test compounds (this compound) or controls (DMSO vehicle) to appropriate wells, achieving final desired concentrations.
Incubate plate for 60 minutes at room temperature protected from light.
Measure TR-FRET signal using plate reader with excitation at 337 nm, and dual emission detection at 620 nm (donor) and 665 nm (acceptor).
Calculate FRET ratio as (Signal665nm / Signal620nm) × 10⁴.
Determine percentage inhibition relative to controls: % Inhibition = [1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin)] × 100
This protocol evaluates the functional antiviral activity of this compound in primary human peripheral blood mononuclear cells (PBMCs), providing a physiologically relevant system that expresses the natural cellular targets and metabolic environment [2]. The assay measures the compound's ability to inhibit HIV-1 replication in target cells, providing critical efficacy data for therapeutic potential assessment.
Activate PBMCs by incubating with 5 μg/mL PHA for 48-72 hours in complete medium.
Infect activated PBMCs with HIV-1Ba-L at MOI of 0.01 for 4 hours at 37°C.
Wash cells to remove unbound virus and resuspend in complete medium with IL-2.
Plate infected cells at 1×10⁵ cells/well in 96-well plates containing serial dilutions of this compound (typically 0.01-100 μM).
Include appropriate controls: uninfected cells, infected untreated cells, and toxicity controls.
Incubate plates for 7 days at 37°C, 5% CO₂.
Collect supernatant on day 7 for p24 antigen quantification by ELISA.
Assess cell viability using MTT assay according to manufacturer's protocol.
This assay confirms the role of DHODH inhibition in this compound's antiviral mechanism by examining whether the addition of pyrimidine pathway intermediates can reverse its antiviral effects [2]. Successful reversal by uridine or orotate indicates that the antiviral activity is specifically linked to disruption of de novo pyrimidine biosynthesis.
Set up antiviral assay as described in Section 3.2.3.
Include experimental groups with this compound alone, this compound + 100 μM uridine, and this compound + 100 μM orotate.
Maintain control groups: uninfected, infected untreated, and uridine/orotate alone.
Incubate for 7 days and quantify viral replication as described.
Compare antiviral activity across conditions to assess reversal by pyrimidine intermediates.
Table 2: this compound Antiviral Efficacy and Cytotoxicity Profile [2]
| Assay System | Parameter | Value | Interpretation |
|---|---|---|---|
| TR-FRET | IC₅₀ (Vif-A3G inhibition) | Not specified | Confirmed activity |
| PBMC HIV-1Ba-L | IC₅₀ (antiviral) | 1.37 μM | Potent inhibition |
| PBMC HIV-1Ba-L | TC₅₀ (cytotoxicity) | >100 μM | Low cytotoxicity |
| PBMC HIV-1Ba-L | Therapeutic Index (TI₅₀) | >73 | Favorable safety margin |
| Metabolic Rescue | Uridine Reversal | Complete | DHODH-dependent mechanism |
| Metabolic Rescue | Orotate Reversal | Complete | DHODH-dependent mechanism |
The data demonstrate that this compound exhibits potent antiviral activity against HIV-1 in primary cells with a favorable therapeutic index, indicating its potential as a therapeutic candidate. The complete reversal of antiviral effects by uridine and orotate provides strong evidence that its activity is mediated primarily through inhibition of de novo pyrimidine biosynthesis [2].
Diagram 1: this compound's dual mechanism of antiviral action involving DHODH inhibition and APOBEC3G stabilization
Diagram 2: Comprehensive workflow for evaluating this compound antiviral effects
Table 3: Common Technical Issues and Resolution Strategies
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in TR-FRET | Non-specific binding | Optimize component concentrations; include blocking agents |
| Poor this compound activity | Compound degradation | Prepare fresh stock solutions; verify storage conditions |
| High cytotoxicity | Non-specific toxicity | Verify compound purity; ensure proper DMSO controls |
| Inconsistent antiviral results | Variable PBMC activation | Standardize activation protocol; use single donor for series |
| Incomplete metabolic rescue | Insufficient uridine concentration | Titrate uridine/orotate; verify intermediate activity |
Based on the current understanding of this compound's mechanism, several promising research directions emerge:
These application notes and protocols provide a comprehensive framework for evaluating the antiviral effects of this compound, with particular emphasis on its unique mechanism of action involving DHODH inhibition and APOBEC3G stabilization. The detailed methodologies enable researchers to systematically assess both the efficacy and mechanism of this promising compound, facilitating further development of host-directed antiviral strategies. The favorable therapeutic index observed for this compound, combined with its novel mechanism, positions it as an attractive candidate for advancement in the antiviral development pipeline.
The experimental application of Redoxal, identified from a high-throughput screen of over 300,000 compounds, is primarily as an inhibitor of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) [1].
The core findings of the research are summarized in the table below.
| Aspect | Experimental Finding |
|---|---|
| Primary Antiviral Activity | Inhibition of HIV-1 replication in PBMCs with an IC₅₀ of 1.37 μM and a TC₅₀ >100 μM, indicating a favorable therapeutic window in this model [1]. |
| Proposed Primary Mechanism | Attenuation of HIV-1 replication by stabilizing the host restriction factor APOBEC3G (A3G), increasing its incorporation into virions, and augmenting its antiviral activity. This is linked to the inhibition of the de novo pyrimidine biosynthesis pathway [1]. |
| Additional Mechanism | Exhibited antiviral activity that was independent of A3G, suggesting a potential secondary or alternative pathway [1]. |
| Key Experimental Insight | The antiviral activity and A3G stabilization were reversed by the addition of uridine or orotic acid, intermediates in the pyrimidine synthesis pathway, confirming the role of pyrimidine depletion in its mechanism [1]. |
The study employed several standard biochemical and virological assays to characterize this compound's activity. The workflow and key pathways involved are illustrated below.
This protocol was used to identify compounds, including this compound, that inhibit the interaction between HIV-1 Vif and the host protein A3G [1].
This protocol assessed the ability of this compound to inhibit live HIV-1 replication in a biologically relevant system [1].
These experiments investigated how pyrimidine biosynthesis inhibition leads to the observed antiviral effects [1].
However, a significant limitation is that the foundational research is from 2015, and no newer studies building upon these findings were identified in the search. The field may have moved towards other compound classes.
The table below summarizes the key mechanisms and related cytotoxicity concerns for Redoxal, based on current research.
| Mechanism of Action | Associated Cytotoxicity Issue | Proposed Experimental Check |
|---|---|---|
| Inhibition of Dihydroorotate Dehydrogenase (DHODH) [1] | Depletion of cellular pyrimidine pools, disrupting vital processes like nucleic acid synthesis and cell proliferation [1]. | Supplement culture medium with uridine or orotate (200-500 µM). A reduction in this compound's cytotoxicity supports this mechanism [1]. |
| Stabilization of APOBEC3G (A3G) [1] | Increased incorporation of A3G into HIV-1 virions, leading to viral DNA hypermutation and replication inhibition. This is an intended antiviral effect [1]. | Measure A3G protein levels via Western blot in host cells and virions after this compound treatment [1]. |
| Off-target or A3G-independent effects [1] | Uncharacterized cell stress or death pathways not related to its primary antiviral role [1]. | Perform a multi-assay cytotoxicity assessment to detect complex or multifaceted cellular injuries [2]. |
Q1: What is the primary mechanism behind this compound's cytotoxicity in mammalian cells? The primary documented mechanism is the inhibition of de novo pyrimidine biosynthesis. This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway. This inhibition depletes the cellular pools of uridine nucleotides, which are essential for RNA and DNA synthesis, ultimately disrupting cell division and viability [1].
Q2: How can I confirm that observed cell death is due to pyrimidine depletion rather than a non-specific off-target effect? A rescue experiment is the most direct method. Co-incubate your cells with this compound and intermediates of the pyrimidine synthesis pathway, such as uridine or orotate. If the cytotoxicity is significantly reduced or abolished, it strongly indicates that the effect is indeed due to the inhibition of de novo pyrimidine synthesis. If cytotoxicity remains, it suggests the involvement of other, off-target mechanisms [1].
Q3: Are there specific cell types that are more susceptible to this compound's cytotoxicity? While comprehensive profiling across cell types is not fully detailed in the available literature, the mechanism suggests that rapidly proliferating cells would be more susceptible. This is because these cells have a higher demand for nucleotides to support DNA replication and cell division. Researchers should exercise caution when using this compound in models with high proliferation rates [1].
Q4: Why is a multi-assay approach recommended for assessing this compound's cytotoxicity? Cell death can occur through multiple, overlapping pathways. Relying on a single assay that measures only one biomarker (e.g., metabolic activity, membrane integrity) can provide an incomplete picture. A multi-assay approach can reveal the full scope of "multifaceted cellular injuries" [2]. For instance, combining a pyrimidine depletion rescue assay with an apoptosis detection assay and a membrane integrity test can help pinpoint the dominant mechanism of cell death in your specific experimental model [2].
This protocol provides a detailed methodology to confirm that this compound's cytotoxicity is mediated through the inhibition of de novo pyrimidine biosynthesis.
1. Principle: This experiment tests whether supplementing the cell culture medium with pyrimidine precursors can rescue cells from this compound-induced death. Successful reversal of cytotoxic effects by uridine or orotate confirms on-target activity against the pyrimidine biosynthesis pathway [1].
2. Reagents and Materials:
3. Procedure: 1. Cell Seeding: Seed cells in a 96-well plate at an optimal density for 48-72 hours of growth. 2. Treatment Groups: After cell attachment, set up the following treatment conditions in triplicate or quadruplicate: - Group 1 (Vehicle Control): Culture medium + vehicle (e.g., DMSO at the same concentration used for this compound). - Group 2 (Uridine/Orotate Control): Culture medium + uridine/orotate at the highest concentration used (e.g., 500 µM). - Group 3 (this compound Treatment): Culture medium + this compound at your test concentration (e.g., IC50 or a range from 1-50 µM). - Group 4 (Rescue Group): Culture medium + this compound (same as Group 3) + uridine or orotate (e.g., 200-500 µM). 3. Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard culture conditions. 4. Viability Assessment: At the endpoint, measure cell viability according to the manufacturer's instructions for your chosen assay. 5. Data Analysis: Normalize viability data to the Vehicle Control group (100%). Compare the viability in the Rescue Group to the this compound-only group. A statistically significant increase in viability in the rescue group confirms the on-target mechanism.
The diagram below visualizes this compound's known mechanisms of action and the associated pathways leading to both its antiviral effects and cytotoxicity.
Diagram Title: this compound's Antiviral and Cytotoxicity Mechanisms
This diagram illustrates the interplay between this compound's desired antiviral activity and its cytotoxic side effects. The rescue pathway demonstrates the key experimental strategy to confirm the on-target mechanism of cytotoxicity.
The table below summarizes common challenges, their potential causes, and solutions based on current research, particularly from flow battery and bioprocessing studies.
| Problem | Possible Causes | Suggested Solutions & References |
|---|
| Low Coulombic Efficiency (High self-discharge) | - Crossover of redox species through the membrane.
Q1: What are the key figures of merit for evaluating redox species performance? The core metrics include solubility (directly impacts energy density), redox potential (dictates cell voltage), chemical stability (affects cycle life and capacity retention), and cost [2]. These parameters often involve trade-offs and must be optimized together.
Q2: How can I non-invasively monitor the redox state in a solution? Aquaphotomics Near-Infrared (NIR) spectroscopy is an emerging, non-destructive method. It distinguishes between reduced and oxidized states (like GSH/GSSG) by analyzing the specific water molecular conformations in the solvation shell around the redox sites, with key spectral features at 1362 nm and 1381 nm [4].
Q3: Why is repeatability a major challenge in flow battery research, and how can it be improved? Many experimental parameters are under-reported and can significantly influence results. A recent study emphasizes systematic refinement of practices [1]. Key improvements include:
Q4: What is a promising strategy to enhance the kinetics of redox reactions? Encapsulating redox-active materials is a advanced strategy. For instance, encapsulating a porphyrin metal-organic framework (Hf-PMOF) with a phenolic resin (APF) created a special heterojunction. This interface accelerated charge transfer and modulated the surface electronic structure, which eliminated the reaction energy barrier for a key intermediate and drastically improved the reaction rate for H2O2 production [5].
The following workflows summarize key experimental procedures cited in the research.
Diagram 1: Standardized Electrode Pretreatment and Preparation Workflow [1] [2].
Diagram 2: Membrane Pretreatment Protocol for Nafion-117 [1] [2].
Troubleshooting should be guided by these cross-cutting principles derived from recent studies:
The table below summarizes specific problems you might encounter during experiments, their potential causes, and evidence-based solutions. The information is synthesized from recent research on pharmaceuticals and redox biology [1] [2].
| Problem | Possible Causes | Suggested Solutions & Preventive Measures |
|---|
| Low Solubility of Redox-Active Material | - Incompatible solvent system [3].
For researchers needing to quickly assess the solubility of new redox-active compounds, here is a detailed methodology adapted from current flow battery research [3].
Materials and Equipment
Step-by-Step Procedure
Q1: Why is oxidation such a common and problematic degradation pathway for drugs?
Q2: How can I better predict my compound's stability in a final formulation?
Q3: Beyond drug degradation, why is understanding redox biology important for drug development?
The following diagrams, created with Graphviz, illustrate the core concepts and methods discussed.
1. Autoxidation Chain Reaction Mechanism
This diagram visualizes the radical chain reaction of autoxidation, a primary degradation pathway for pharmaceuticals [2].
2. High-Throughput Solubility Workflow
This diagram outlines the key stages of the automated, high-throughput solubility determination workflow [3].
Here is a Q&A format guide addressing common issues researchers face.
Q1: My assay shows inconsistent results between replicates. What could be the cause?
A: Poor repeatability often stems from variations in experimental technique rather than the assay chemistry itself. Key areas to investigate include:
Q2: I suspect my target protein is redox-sensitive and interfering with the assay. How can I confirm this?
A: This is a common pitfall in biochemical assays. A systematic validation approach is recommended:
Q3: How can I validate the performance of a new oxidative stress assay method?
A: Proper analytical validation is crucial for generating reliable data. When developing or adopting a new method, ensure you report on the following performance characteristics [3]:
| Validation Parameter | Objective & Description |
|---|---|
| Precision | Evaluates the repeatability of the assay. It is measured by calculating the coefficient of variation (%CV) between multiple replicates of the same sample. |
| Accuracy | Determines how close the measured value is to the true value. This is often assessed by spiking a known quantity of standard into a sample and measuring the recovery rate. |
| Specificity | Confirms that the assay measures the intended analyte without interference from other components present in the sample matrix (e.g., saliva, serum). |
Understanding these core concepts is key to effective troubleshooting.
The following diagram outlines a general workflow for running and validating a redox assay, incorporating checks to prevent common issues.
Understanding Redoxal's specific action is the first step in troubleshooting experiments. The core quantitative data on its interaction with the target enzyme is summarized in the table below.
Table 1: Key Kinetic Parameters of this compound Inhibition
| Parameter | Human DHOdehase | Rat DHOdehase | Interpretation & Experimental Context |
|---|---|---|---|
| Inhibition Type | Non-competitive | Non-competitive | Binds an allosteric site, not the substrate's active site. Inhibition is not overcome by increasing substrate concentration [1]. |
| Kic | 402 nM | 116 nM | Dissociation constant for the enzyme-inhibitor complex. Indicates very high potency [1]. |
| Kiu | 506 nM | 208 nM | Dissociation constant for the enzyme-inhibitor-substrate complex. Confirms non-competitive model [1]. |
| Mitochondrial Respiration (NADH) | No inhibition | No inhibition | Suggests specificity for DHOdehase and minimal off-target effects on Complex I of the electron transport chain [1]. |
| Mitochondrial Respiration (Succinate) | Marginal inhibition | Marginal inhibition | Suggests a very weak, likely negligible, effect on Complex II [1]. |
Based on its confirmed mechanism, here is a visual summary of this compound's primary intended action and potential off-target sites that require investigation.
Since direct data on this compound is scarce, this guide adapts general principles from redox pharmacology and nanotechnology to help you systematically diagnose and address issues [2] [3].
Table 2: Troubleshooting Common Experimental Challenges
| Observed Problem | Potential Root Cause | Recommended Experiments & Validation Steps |
|---|
| Unexpected Cell Death or Cytotoxicity | 1. Chemical properties of this compound (e.g., carboxyl groups) causing non-specific membrane disruption [3]. 2. Overwhelming antioxidant defense, leading to pro-oxidant effects ("Antioxidant Paradox") [2]. | 1. Viability Assays: Use ATP-based (e.g., CellTiter-Glo) and membrane integrity (e.g., LDH release) assays to confirm and quantify death. 2. Dose-Response: Perform a careful titration (low nM to low µM) to establish a therapeutic window. 3. Chemical Analog Testing: Synthesize/use analogs where carboxyl groups are converted to neutral amides to test if toxicity is abolished [3]. | | Induction of Autophagy | Activation of non-specific cell stress-response pathways as a reaction to the redox-active compound [3]. | 1. Autophagy Flux Assay: Use Western Blot to track LC3-I to LC3-II conversion and p62 degradation in the presence of lysosome inhibitors (e.g., Bafilomycin A1) to distinguish between induced flux vs. blocked degradation. 2. Microscopy: Transfert cells with an GFP-LC3 plasmid and monitor autophagosome formation via fluorescence microscopy. | | Unintended Gene Expression Changes | Off-target effects on redox-sensitive transcription factors (e.g., NRF2, HIF-1α) or signaling pathways [2] [4]. | 1. Transcriptomic Analysis: Perform RNA-Seq to get an unbiased view of all gene expression changes upon this compound treatment. 2. Pathway Analysis: Use bioinformatics tools (e.g., GSEA) to identify which signaling pathways are most significantly altered in your RNA-Seq dataset. | | Loss of Specificity in Complex Models | Metabolization of this compound into non-specific reactive species, or interaction with serum proteins in cell culture media. | 1. Metabolite Screening: Use LC-MS to identify major metabolites of this compound in your experimental system. 2. Serum Binding Assays: Test this compound activity in media with different concentrations of serum to see if the effect is modulated. |
Q1: What is the most critical parameter to optimize first when working with this compound? The concentration is paramount. This compound is active in the nanomolar range, and excessive doses can trigger pro-oxidant effects and non-specific toxicity, a phenomenon known as the "Antioxidant Paradox" [2]. Always begin with a detailed dose-response curve.
Q2: Are the off-target effects of this compound sgRNA-dependent, like in CRISPR/Cas9 systems? No. This is a critical distinction. The term "off-target" for small molecules like this compound refers to unintended interactions with proteins or cellular processes, not guide RNA mismatches. Its effects are driven by its chemical structure and the cell's redox environment [2] [3] [5].
Q3: How can I improve the specificity and delivery of this compound? Consider advanced delivery systems. Nanotechnology-based carriers, such as redox-responsive nanoparticles or liposomes, can enhance delivery to specific tissues (e.g., tumors) and reduce uncontrolled exposure to off-target sites, thereby minimizing side effects [2].
Here are some common experimental challenges in redox-related research, drawn from recent scientific publications.
| Challenge / Issue | Possible Cause | Troubleshooting Steps / Proposed Solution | Key References / Rationale |
|---|---|---|---|
| Low yield of target molecule in synthesis | Suboptimal reaction conditions (concentration, time, temperature). | Use Bayesian optimization and robotics for high-throughput screening of reaction parameters. | This approach optimized a fluorenone derivative synthesis in 3 rounds, finding 11 high-yield conditions versus an estimated 15 years for traditional methods [1]. |
| Formation of hazardous or unknown impurities | Degradation of hydrazone-group APIs under oxidative/reductive stress. | Employ electrochemistry coupled with HR-MS (EC-MS) for forced degradation studies to predict and identify impurities. | EC-MS is a predictive tool for oxidative/reduction products, helping to identify 17 impurities in drugs like dantrolene and nitrofurantoin [2]. |
| Difficulty separating structurally similar molecules | Target and by-product have highly similar properties (e.g., mass, density). | Explore selective crystallization based on subtle differences in surface charge density. | A novel crystallization method separated full from empty viral capsids for gene therapy, reducing process time from 40 hours to 4 hours [3]. |
| Suboptimal drug candidate performance | Over-emphasis on potency (SAR) without considering tissue exposure. | Adopt the STAR (Structure–Tissue exposure/selectivity–Activity Relationship) framework in candidate selection. | Clinical failure often stems from poor tissue exposure/selectivity. STAR classifies drugs to better balance efficacy and toxicity [4]. |
For the challenges above, here are deeper dives into the methodologies.
This protocol outlines a computational framework to efficiently discover optimal chemical synthesis conditions [1].
Workflow Description:
This protocol uses electrochemistry to simulate oxidative/reductive stress and MS to identify resulting drug impurities [2].
Workflow Description:
The search results indicate that modern redox challenges are increasingly addressed with advanced computational and automated tools. When building your support content, emphasize:
Fluorescent probes are powerful but prone to artifacts. The table below outlines common issues, their causes, and validated solutions based on current literature.
| Problem | Possible Cause | Solution / Recommended Best Practice |
|---|---|---|
| Non-specific or inaccurate ROS signals | Probe cross-reactivity; e.g., DCFH reacts with many oxidants, boronate probes react with peroxynitrite [1] [2]. | Use more selective probes. Validate findings with genetic controls (e.g., overexpression of antioxidant enzymes) or complementary techniques [2]. |
| Artificially high signal in cell lysates | Lysis buffers can generate artificial H2O2 [1]. | Optimize lysis protocols. Use specific, rapid lysis methods to minimize artifact generation. |
| Inconsistent protein oxidation results | Antibodies in ELISAs for biomarkers (e.g., protein carbonyls) can lack specificity and sensitivity [1]. | Shift to mass spectrometry-based techniques (e.g., UPLC-MS/MS) for higher specificity and accuracy in measuring 8-hydroxydeoxyguanosine or protein carbonyls [1]. |
| Difficulty measuring physiological H2O2 | Probe kinetics are too slow for low (nM) physiological concentrations of H2O2 [2]. | Select probes with high second-order rate constants (>278 M-1·s-1). Use ratiometric probes with reversible sensing reactions for quantitative measurements in live cells [2]. |
| Overestimation of superoxide | Use of non-specific fluorescent probes like Dihydroethidium (DHE) [1]. | Employ more specific techniques like the MitoP/MitoB probe pair for H2O2. Be aware that tissue isolation can artificially increase O2•− [1]. |
| Misleading antioxidant capacity data | Total Antioxidant Capacity (TAC) assays do not measure all antioxidants and can be misleading [1]. | Use TAC assays with caution. Prefer direct, enzyme-specific activity assays (e.g., for GPx) that measure the oxidation rate of NADPH to NADP+ [1]. |
Here are detailed methodologies for two key experiments in redox biology: inducing ferroptosis and targeting the Nrf2 pathway.
This protocol uses inhibitors of the cystine/glutamate antiporter (System Xc-) to deplete glutathione and trigger lipid peroxidation [3].
This protocol uses small molecules to disrupt the master regulator of the antioxidant response, sensitizing cells to oxidative stress [3].
The diagram below summarizes the core redox adaptation pathways in cancer cells and the points of action for various therapeutic agents, as discussed in the protocols above [3] [4] [5].
To further enhance your research, consider integrating these emerging techniques:
The following table summarizes the key experimental findings for Redoxal and Dichloroallyl-lawsone from studies on purified enzymes and isolated mitochondria [1] [2] [3].
| Inhibitor | Chemical Class | Inhibition Type (Human DHODH) | Inhibition Constants (Human) | IC₅₀ (Human Mitochondria) | Effect on Mitochondrial Respiration |
|---|---|---|---|---|---|
| This compound | Biphenyl-diaminobenzoic acid derivative | Non-competitive [1] [2] | Kic = 402 nM; Kiu = 506 nM [1] [2] | Not explicitly provided for DHO-oxidation [1] | Did not inhibit NADH-induced respiration; marginal effect on succinate-induced respiration [1]. |
| Dichloroallyl-lawsone | Naphthoquinone derivative | Information not available in search results | Information not available in search results | DHO-induced respiration: 0.23 µM [1] [2] | Inhibited succinate-induced respiration (IC₅₀ = 14.1 µM) [1]. |
The comparative data is primarily derived from a kinetic study that employed the following methodologies [1] [2] [3]:
The diagram below illustrates the mitochondrial electron transport chain, highlighting the role of DHODH and the distinct inhibition sites of this compound and Dichloroallyl-lawsone based on their effects on respiration.
The table below summarizes the key experimental findings for Redoxal from a study investigating its activity against HIV-1 [1].
| Parameter | Experimental Findings for this compound |
|---|---|
| Primary Target | Dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthesis pathway [1]. |
| Antiviral Mechanism | Attenuates HIV-1 replication by stabilizing the host antiviral protein APOBEC3G (A3G), increasing its incorporation into virions. A3G-independent activity was also detected [1]. |
| Experimental IC₅₀ | 1.37 μM (against HIV-1Ba-L replication in peripheral blood mononuclear cells (PBMCs)) [1]. |
| Experimental TC₅₀ | >100 μM (in PBMCs) [1]. |
| Therapeutic Index (TI₅₀) | >73 (calculated as TC₅₀/IC₅₀) [1]. |
| Key Validation | Antiviral activity was diminished when cells were treated with uridine or orotate, intermediates in pyrimidine synthesis, confirming that the mechanism is linked to the inhibition of this pathway [1]. |
The validation of this compound's efficacy involved several critical experiments [1]:
The following diagram illustrates the mechanism of action of this compound as identified in the study, showing how its inhibition of a host cell pathway leads to increased antiviral activity.
This compound's proposed mechanism of action against HIV-1
It is important to interpret these findings within their research context:
| Inhibitor Name | Inhibition Type / Key Feature | Potency (IC₅₀ / Kᵢ) | Key Experimental Findings & Context |
|---|
| Redoxal [1] | Non-competitive (with respect to DHO substrate) [1] | - Human enzyme: Kᵢc = 402 nM, Kᵢu = 506 nM
The key difference in mechanism lies in how the inhibitors bind to the DHODH enzyme. Furthermore, recent research focuses on overcoming limitations of classical inhibitors.
A common experimental protocol to validate the effects and synergies mentioned above involves several key steps [4]:
Redoxal is characterized as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. The tables below consolidate the core experimental findings on its activity.
Table 1: Documented Inhibitory Activities of this compound
| Assay/Action | Experimental System / Context | Key Findings / Quantitative Data |
|---|---|---|
| DHODH Inhibition | Originally identified by computer algorithm [1] | Established as a known mechanism of action, though specific IC50 values for this compound are not provided in the results. |
| Antiviral Activity (HIV-1) | Human Peripheral Blood Mononuclear Cells (PBMCs) infected with HIV-1 Ba-L strain [1] | IC₅₀: 1.37 μM TC₅₀ (cytotoxicity): >100 μM | | APOBEC3G (A3G) Stabilization | 293T cells; A3G-dependent HIV-1 restriction [1] | this compound treatment stabilized cellular A3G protein levels and increased its incorporation into virions. | | Rescue with Pathway Intermediates | PBMC antiviral assay [1] | Addition of uridine or orotate (pyrimidine intermediates) diminished this compound's antiviral activity and its effect on A3G stabilization. |
Table 2: Comparison with Other Mentioned DHODH Inhibitors
| Inhibitor Name | Target / Organism | Key Characteristics / Findings |
|---|---|---|
| This compound | DHODH (Pathway implied from HIV/West Nile virus context) [1] | Synthetic compound; antiviral activity linked to inhibition of pyrimidine biosynthesis and A3G stabilization. |
| A77 1726 (Leflunomide metabolite) | Human DHODH [2] | Drug used for rheumatoid arthritis; binds to a species-selective inhibitor site on DHODH. |
| DCPMNB | Plasmodium falciparum DHODH (pfDHODH) [2] | Potent, species-selective inhibitor of malarial DHODH; binds to the same site as A77 1726. |
The search results describe several methodologies relevant to investigating an inhibitor like this compound.
The following diagram illustrates the metabolic pathway that this compound inhibits, clarifying its mechanism of action.
This pathway shows that this compound targets DHODH, a mitochondrial enzyme that uses FMN and Coenzyme Q to oxidize dihydroorotate (DHO) to orotate [2]. By inhibiting DHODH, this compound depletes the cellular pool of uridine and subsequent pyrimidines, which are essential for processes like viral replication [1].
Based on the assembled data, you can interpret this compound's profile in the following way:
Redox biology involves electron transfer reactions where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) act as crucial signaling molecules. Maintaining a balance is key; physiological levels of ROS regulate essential cellular functions, while imbalances are linked to disease [1].
The table below summarizes the core concepts of redox signaling and its dual role:
| Aspect | Physiological Role (Redox Signaling) | Pathological Role (Oxidative Stress) |
|---|---|---|
| ROS Function | Second messengers modulating cell growth, differentiation, and survival [1]. | Damaging biomolecules (DNA, proteins, lipids), leading to cell death or disease [1]. |
| Key Pathways | Keap1-Nrf2, FOXO, HIF, NF-κB pathways help maintain redox homeostasis [1]. | Dysregulation of these same pathways contributes to disease progression [1]. |
| Therapeutic Goal | Selective modulation of redox-sensitive proteins (kinases, phosphatases, transcription factors) for precision treatment [2]. | Scavenging excess ROS to mitigate widespread damage [1]. |
Instead of a "Redoxal" product comparison, current research focuses on strategic approaches for therapeutic intervention:
Based on the described pathways, here is a diagram showing the logical relationship between redox balance and cellular outcomes. The DOT script below can be used with Graphviz to generate the visualization.
Redox Signaling Balance in Cellular Fate This diagram illustrates how redox homeostasis leads to beneficial physiological signaling, while a shift to oxidative stress triggers damage and disease. Protective pathways like Nrf2 work to counteract this stress.
To evaluate redox-targeting compounds, researchers use established in vitro and in vivo models. The table below outlines a generalizable experimental workflow [1] [2]:
| Experimental Stage | Key Methodologies | Measurable Outputs / Endpoints | | :--- | :--- | :--- | | 1. In Vitro Assessment | Cell culture models (e.g., cancer cell lines, neuronal cells). Treatment with redox-modulating compounds. |
Since a direct analysis of "this compound" was not found, I suggest the following steps to create your comparison guide:
This compound is a compound identified for its antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1) [1].
The table below summarizes its key characteristics based on a high-throughput screening study.
| Feature | Description for this compound |
|---|---|
| Primary Target/Virus | HIV-1 [1] |
| Mechanism of Action | Inhibits de novo pyrimidine biosynthesis; augments the antiviral activity of the host protein APOBEC3G (A3G) by counteracting the viral protein Vif, which normally degrades A3G [1]. |
| Key Experimental Findings | Stabilizes A3G protein levels, increases A3G incorporation into virions, and inhibits HIV-1 replication in peripheral blood mononuclear cells (PBMCs) [1]. |
| Evidence of Antiviral Activity | Activity demonstrated in primary human cells (PBMCs); A3G-dependent restriction was confirmed, though some A3G-independent activity was also detected [1]. |
Other antiviral compounds, such as influenza drugs and novel SARS-CoV-2 Main Protease (Mpro) inhibitors, work through entirely different mechanisms and are used against different viral families.
The following diagram illustrates the distinct mechanisms of action for this compound, influenza antivirals, and SARS-CoV-2 Mpro inhibitors.
Recommended drugs for influenza include neuraminidase inhibitors and a cap-dependent endonuclease inhibitor, which are active against both influenza A and B viruses [2].
Supporting Clinical Trial Data:
The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for viral replication and a validated drug target [3] [4]. Research is focused on developing novel inhibitors, particularly against resistant variants.
Mechanism & Redox Regulation: Mpro is a cysteine protease whose catalytic cysteine (C145) is sensitive to the cell's redox environment. It can be reversibly inactivated through redox modifications (like disulfide bridges or a SONOS bridge), a mechanism that host cells might use for defense and which offers opportunities for drug design [3].
Novel Preclinical Compounds: A 2025 study reported covalent Mpro inhibitors like AVI-4516 and AVI-4773 [4].
Irritant